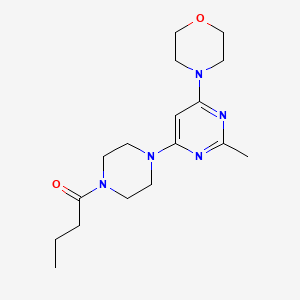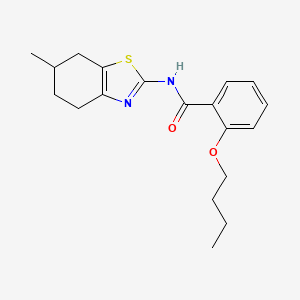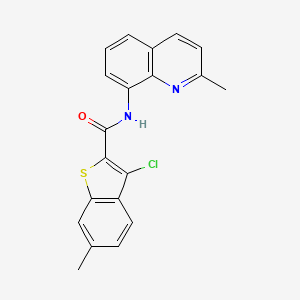![molecular formula C21H23N3O3 B11336712 3-butoxy-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11336712.png)
3-butoxy-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-butoxy-N-[4-(3,4-diméthylphényl)-1,2,5-oxadiazol-3-yl]benzamide est un composé organique synthétique qui a suscité un intérêt dans divers domaines de la recherche scientifique. Ce composé est caractérisé par sa structure unique, qui comprend un groupe butoxy, un groupe diméthylphényl et un cycle oxadiazole.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-butoxy-N-[4-(3,4-diméthylphényl)-1,2,5-oxadiazol-3-yl]benzamide implique généralement plusieurs étapes. Une méthode courante commence par la préparation du cycle oxadiazole, qui est ensuite couplé au dérivé de benzamide approprié. Les conditions de réaction comprennent souvent l'utilisation de catalyseurs, de solvants et de contrôles de température spécifiques pour garantir que le produit souhaité est obtenu avec un rendement et une pureté élevés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser l'efficacité et minimiser les coûts. Cela peut inclure l'utilisation de réacteurs à flux continu, de systèmes automatisés et de techniques de purification avancées pour garantir une qualité et une évolutivité constantes.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-butoxy-N-[4-(3,4-diméthylphényl)-1,2,5-oxadiazol-3-yl]benzamide peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène dans la molécule.
Réduction : Cette réaction peut éliminer les groupes fonctionnels contenant de l'oxygène ou introduire des atomes d'hydrogène.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre, souvent en utilisant des réactifs nucléophiles ou électrophiles.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles ou électrophiles pour les réactions de substitution. Les conditions de réaction telles que la température, la pression et le choix du solvant sont essentielles pour obtenir les résultats souhaités.
Produits majeurs
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés. Les réactions de substitution peuvent entraîner une large gamme de dérivés fonctionnalisés.
Applications de la recherche scientifique
Le 3-butoxy-N-[4-(3,4-diméthylphényl)-1,2,5-oxadiazol-3-yl]benzamide a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme bloc de construction dans la synthèse organique et comme réactif dans diverses réactions chimiques.
Biologie : Étudié pour ses activités biologiques potentielles, telles que les propriétés antimicrobiennes ou anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels et comme composé principal dans la découverte de médicaments.
Industrie : Utilisé dans le développement de nouveaux matériaux, tels que les polymères ou les revêtements, en raison de ses propriétés chimiques uniques.
Mécanisme d'action
Le mécanisme d'action du 3-butoxy-N-[4-(3,4-diméthylphényl)-1,2,5-oxadiazol-3-yl]benzamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Ce composé peut se lier à certaines enzymes ou à certains récepteurs, modulant leur activité et entraînant divers effets biologiques. Les cibles moléculaires et les voies exactes peuvent varier en fonction de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
3-butoxy-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-butoxy-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-butoxy-N-(2,3-diméthylphényl)benzamide
- 3-butoxy-N-[(3,4-diméthylphényl)carbamothioyl]benzamide
- N-(3,4-Diméthylphényl) 2-bromobenzamide
Unicité
Comparé à des composés similaires, le 3-butoxy-N-[4-(3,4-diméthylphényl)-1,2,5-oxadiazol-3-yl]benzamide se démarque par sa combinaison unique de groupes fonctionnels et de caractéristiques structurelles.
Propriétés
Formule moléculaire |
C21H23N3O3 |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
3-butoxy-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]benzamide |
InChI |
InChI=1S/C21H23N3O3/c1-4-5-11-26-18-8-6-7-17(13-18)21(25)22-20-19(23-27-24-20)16-10-9-14(2)15(3)12-16/h6-10,12-13H,4-5,11H2,1-3H3,(H,22,24,25) |
Clé InChI |
HYSQJBZTTAWIEZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=CC=CC(=C1)C(=O)NC2=NON=C2C3=CC(=C(C=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B11336629.png)
![5-chloro-2-{1-[2-(propan-2-yl)phenoxy]ethyl}-1H-benzimidazole](/img/structure/B11336638.png)
![N-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)furan-2-carboxamide](/img/structure/B11336650.png)
![4-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11336654.png)
![N-(4-fluorophenyl)-2-({4-[(4-methylphenyl)sulfonyl]-2-phenyl-1H-imidazol-5-yl}sulfanyl)acetamide](/img/structure/B11336661.png)
![1-(4-{[6-(Dimethylamino)-2-methylpyrimidin-4-YL]amino}phenyl)-3-(2-methoxyphenyl)urea](/img/structure/B11336665.png)
![2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B11336672.png)

![2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11336683.png)

![Ethyl 4-({1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B11336691.png)


![4-[4-(4-Methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-YL]-2-methyl-6-(piperidin-1-YL)pyrimidine](/img/structure/B11336701.png)
